Methyl 2,3-difluorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTHVBOWAILEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939728 | |
| Record name | Methyl 2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-74-3 | |
| Record name | Benzoic acid, 2,3-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18355-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Fluorinated Aromatic Compound Chemistry
The field of organofluorine chemistry has expanded dramatically due to the profound impact that fluorine incorporation can have on the properties of organic molecules. The introduction of fluorine atoms into an aromatic ring can significantly alter a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. chemimpex.com This has made fluorinated aromatic compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.
Methyl 2,3-difluorobenzoate is a prime example of a fluorinated building block that provides chemists with a reactive scaffold for further molecular elaboration. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the benzene (B151609) ring and the methyl ester group. This unique electronic arrangement allows for selective chemical transformations at various positions on the molecule, making it a valuable tool for synthetic chemists aiming to introduce fluorine-containing motifs into larger, more complex structures. chemimpex.com The strategic placement of the fluorine atoms in this compound offers a distinct advantage in directing subsequent chemical reactions, a crucial aspect in the precise construction of novel compounds.
Position As a Versatile Intermediate in Advanced Organic Synthesis Research
Esterification Routes from 2,3-Difluorobenzoic Acid Precursors
The most direct method for synthesizing this compound is the esterification of its corresponding carboxylic acid, 2,3-difluorobenzoic acid. ontosight.aiontosight.ai This classic acid-catalyzed reaction, often a variant of the Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.
The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. The use of excess methanol can help shift the equilibrium towards the product side, maximizing the yield. researchgate.net
Commonly used acid catalysts include concentrated sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to ensure it proceeds to completion. ontosight.ai The unique properties imparted by the fluorine atoms, such as increased lipophilicity and metabolic stability, make this and related fluorinated esters valuable in fields like pharmaceuticals and agrochemicals. ontosight.aiontosight.ai
Table 1: Typical Conditions for Esterification of 2,3-Difluorobenzoic Acid
| Parameter | Condition | Source |
|---|---|---|
| Precursor | 2,3-Difluorobenzoic Acid | ontosight.aiontosight.ai |
| Reagent | Methanol (often in excess) | |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | |
| Temperature | Reflux | ontosight.ai |
| Duration | 6–12 hours | |
Multi-step Synthetic Pathways from Substituted Benzenoid Scaffolds
More intricate synthetic routes to this compound begin with simpler, functionalized benzene (B151609) derivatives. These multi-step pathways allow for the precise installation of the fluoro and carboxylate groups in the desired 2,3-substitution pattern.
Regiocontrolled Metallation Strategies for Functionalized Fluorinated Anilines leading to Benzoates
Regiocontrolled metallation offers a powerful method for functionalizing aromatic rings with high precision. In the context of synthesizing fluorinated benzoates, this strategy can be applied to fluorinated anilines. The amino group or a derivative can act as a directed metalation group (DMG), guiding the metallation (typically lithiation) to an adjacent ortho position.
For instance, a protected aniline (B41778) derivative can be treated with a strong base like n-butyllithium. The ortho-directing nature of the protected amino group would guide the lithium to the desired position. This organolithium intermediate can then be quenched with an electrophile like carbon dioxide (in the form of dry ice) to install a carboxylic acid group. Subsequent hydrolysis and esterification would yield the target benzoate (B1203000). The strategic placement of fluorine atoms on the starting aniline is critical for achieving the final 2,3-difluoro substitution pattern. beilstein-journals.orgharvard.edu
Halogenation and Amination Sequences for Benzoic Acid Derivatives
Building the target molecule can involve sequential halogenation and amination reactions on a benzoic acid scaffold. nih.gov This approach relies on the directing effects of the substituents to install new functional groups at specific positions. For example, starting with a fluorinated benzoic acid, electrophilic aromatic substitution (SEAr) can introduce a halogen (like bromine) onto the ring. nih.gov
The position of this new halogen is dictated by the activating and directing properties of the existing fluorine and carboxyl groups. Following halogenation, an amino group might be introduced, for example, through a nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by electron-withdrawing groups, or through metal-catalyzed amination reactions. beilstein-journals.org These sequences, while potentially long, provide a versatile toolkit for assembling highly substituted aromatic compounds.
Nitration, Reduction, Diazotization, and Hydrolysis Protocols in Fluorinated Aromatic Synthesis
A classic and versatile strategy for functionalizing aromatic rings involves a sequence of nitration, reduction, and diazotization. lumenlearning.com This pathway is particularly useful for introducing functional groups that are not accessible through direct electrophilic substitution. thieme-connect.de
The general sequence proceeds as follows:
Nitration: An appropriately substituted fluorobenzene (B45895) is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) onto the ring. researchgate.net
Reduction: The nitro group is then reduced to an amino group (-NH₂), typically using reducing agents like iron or tin in acidic media, or through catalytic hydrogenation. This converts the nitroarene into an aniline derivative. nih.gov
Diazotization: The resulting aromatic amine is treated with nitrous acid (HNO₂, often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt (-N₂⁺). lumenlearning.comthieme-connect.de
Substitution: The diazonium group is an excellent leaving group (releasing stable N₂ gas) and can be replaced by a wide variety of nucleophiles. lumenlearning.com To introduce a second fluorine atom, the Balz-Schiemann reaction can be employed, where the diazonium salt is treated with fluoroboric acid (HBF₄) or its salts. lumenlearning.comthieme-connect.de Alternatively, the diazonium salt can be subjected to hydrolysis to introduce a hydroxyl group or other transformations leading to the final product structure. researchgate.net
Recent advancements have focused on milder conditions, such as iron-mediated nitrate (B79036) reduction to enable the in-situ generation of diazonium salts at ambient temperatures for subsequent fluorination. acs.orgnih.gov
Table 2: Key Reactions in Diazonium-Based Aromatic Synthesis
| Reaction Step | Purpose | Typical Reagents | Source |
|---|---|---|---|
| Nitration | Introduce -NO₂ group | HNO₃ / H₂SO₄ | researchgate.net |
| Reduction | Convert -NO₂ to -NH₂ | Fe/HCl or H₂/Catalyst | nih.gov |
| Diazotization | Convert -NH₂ to -N₂⁺ salt | NaNO₂ / HCl (0-5 °C) | lumenlearning.comthieme-connect.de |
| Fluorodediazoniation | Replace -N₂⁺ with -F | HBF₄ (Balz-Schiemann) | lumenlearning.com |
| Hydrolysis | Replace -N₂⁺ with -OH | H₂O, heat | researchgate.net |
Introduction of Carboxylates via Cyanation and Hydrolysis
The carboxylate group of this compound can be introduced via a nitrile intermediate. This two-step process involves the cyanation of an aryl halide followed by the hydrolysis of the resulting nitrile.
The Sandmeyer reaction is a well-established method for this transformation, where an aryl diazonium salt (prepared from the corresponding aniline as described in 2.2.3) is treated with a copper(I) cyanide catalyst to introduce a cyano (-CN) group. lumenlearning.com Alternatively, palladium-catalyzed cyanation reactions can be used on aryl halides or triflates, offering broad substrate scope. researchgate.net
Once the cyano group is in place on the difluorinated aromatic ring, it can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.com This resulting 2,3-difluorobenzoic acid is then esterified with methanol to yield the final product, as described in section 2.1. ontosight.aiontosight.ai This pathway is particularly useful when direct carboxylation is challenging. acs.org
Catalytic Approaches in the Synthesis of this compound and Related Esters
Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules like this compound. Catalysts are employed in various stages, from the formation of the aromatic core to the final esterification step.
For the esterification of 2,3-difluorobenzoic acid, while traditional strong acids are effective, newer catalytic systems are being developed to offer milder conditions and higher efficiency. For example, borate (B1201080) esters like B(OCH₂CF₃)₃ have emerged as highly effective catalysts for amide bond formation and can also be applied to esterification, promoting the condensation of carboxylic acids and alcohols under relatively mild conditions. nih.gov
In the multi-step syntheses, transition metal catalysis is indispensable. Palladium catalysts are widely used for cross-coupling reactions to build the carbon skeleton or to introduce functional groups. researchgate.netd-nb.info For example, Pd-catalyzed cyanation of an aryl halide is a key step in the pathway described in 2.2.4. researchgate.net Similarly, copper catalysts are crucial for reactions like the Sandmeyer reaction and certain decarboxylative halogenations. lumenlearning.comresearchgate.net The development of new ligands and catalytic systems continues to push the boundaries of efficiency and functional group tolerance in the synthesis of fluorinated aromatic esters. ucl.ac.uk
Elucidation of Reaction Mechanisms and Kinetics Involving Methyl 2,3 Difluorobenzoate
Mechanistic Investigations of Esterification Reactions
The synthesis of methyl 2,3-difluorobenzoate is most commonly achieved through the esterification of 2,3-difluorobenzoic acid with methanol (B129727). evitachem.com This reaction typically proceeds via a Fischer esterification mechanism, which is acid-catalyzed.
The established mechanism for Fischer esterification involves several equilibrium steps: masterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack by Alcohol: The alcohol (methanol) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: Finally, a base (which can be the alcohol or water) deprotonates the carbonyl group, regenerating the acid catalyst and yielding the final ester product, this compound. masterorganicchemistry.com
Theoretical studies using density functional theory (DFT) on similar acid-catalyzed esterification reactions support the formation of a cyclic pre-reaction complex and a six-membered ring transition state, which facilitates the process. researchgate.net The entire process is a series of equilibria, and the reaction is often driven to completion by using an excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) Pathways in Difluorobenzoate Systems
Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.orgbyjus.com The fluorine atoms and the methyl ester group in this compound activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the point of attack, is crucial for stabilizing this intermediate. byjus.commasterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group. In SNAr reactions, fluoride (B91410) is an excellent leaving group, often superior to other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com
In difluorobenzoate systems, the regioselectivity of the SNAr reaction is a key consideration. For instance, in the synthesis of the Nav1.7 inhibitor GDC-0276, a regioselective SNAr reaction was performed on t-butyl 5-chloro-2,4-difluorobenzoate with 1-adamantanemethanol. acs.orgacs.org The substitution occurred preferentially at the C-4 position, displacing the fluorine atom para to the ester group, which is attributed to steric hindrance at the C-2 position from the bulky t-butyl ester. acs.org
Stereoelectronic Effects of Fluorine Substituents on Regioselectivity and Reactivity
The stereoelectronic effects of fluorine substituents play a critical role in determining the regioselectivity and reactivity of SNAr reactions in difluorobenzoate systems. Fluorine's influence is a combination of its strong inductive electron-withdrawing effect (-I) and its π-electron-donating resonance effect (+M). core.ac.uk
Inductive Effect (-I): The high electronegativity of fluorine makes it a powerful inductive electron-withdrawing group. This effect deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack by making the ring electron-deficient. core.ac.uk
Resonance Effect (+M): Fluorine can donate a lone pair of electrons to the aromatic π-system. However, this effect is generally weaker than its inductive effect.
In the context of difluorobenzoate systems, the interplay of these effects from multiple fluorine atoms and the ester group determines the most favorable site for nucleophilic attack. Computational studies, such as those using LUMO (Lowest Unoccupied Molecular Orbital) analysis, can help predict the regioselectivity. For example, in a polyhalogenated benzaldehyde, the LUMO lobes indicated that the C2 position was more accessible for nucleophilic attack than the C6 position, explaining the observed experimental selectivity. wuxiapptec.com
Radical-Mediated Reaction Pathways in Fluorinated Benzoate (B1203000) Transformations
Fluorinated benzoates can undergo transformations through radical-mediated pathways, particularly decarboxylation. These reactions often involve the generation of aryl radicals from the corresponding benzoic acids or their derivatives.
One such pathway is photoinduced decarboxylation. For example, the decarboxylative fluorination of benzoic acids can be achieved using a copper catalyst under photoirradiation. chinesechemsoc.org The proposed mechanism involves a ligand-to-metal charge transfer (LMCT) in a copper carboxylate complex, which leads to the formation of an aroyloxyl radical. d-nb.infonih.gov This radical then rapidly decarboxylates to produce an aryl radical. d-nb.infonih.gov The aryl radical can then be trapped by a fluorine source or participate in other coupling reactions. The presence of ortho-fluorines has been observed to facilitate the decarboxylation step in some palladium-catalyzed cross-coupling reactions of fluorinated benzoates. nih.gov
Another radical-mediated transformation is hydrodecarboxylation, where a carboxylic acid is converted to the corresponding arene. This can be achieved using photoredox catalysis, for instance, with an acridinium (B8443388) photooxidant and a redox-active cocatalyst. organic-chemistry.org
The fragmentation of radical anions of polyfluorinated benzoates has also been studied. acs.org These radical anions can be generated, for example, by electron photoinjection. acs.org They then decay through the cleavage of a C-F bond, with the rate of decay being highly dependent on the position of the fluorine atoms. acs.org The regioselectivity of this C-F bond cleavage generally follows the order para > ortho > meta relative to the carboxylate group. acs.org
Photocatalytic Reaction Mechanisms
Photocatalysis offers mild and sustainable methods for various transformations of fluorinated benzoates. These reactions often proceed through radical intermediates generated via photoinduced electron transfer or energy transfer processes.
A notable example is the photocatalytic hydrodefluorination (HDF) of highly fluorinated aryl benzoates. nih.gov This process allows for the selective removal of fluorine atoms, providing access to a wide range of fluorinated benzene (B151609) derivatives. nih.govresearchgate.net The mechanism can involve the generation of a radical anion of the fluorinated benzoate, which then fragments to release a fluoride ion and an aryl radical. This aryl radical is then quenched to give the hydrodefluorinated product.
Benzoates themselves can act as photosensitization catalysts in other reactions. For instance, they can catalyze the direct C(sp³)–H fluorination of unactivated C-H bonds. nih.gov The proposed mechanism involves the photoexcitation of the benzoate to its triplet state, which then undergoes energy transfer to an electrophilic fluorine source like Selectfluor. nih.gov This generates a powerful hydrogen atom transfer (HAT) agent, a quinuclidinium-type radical cation, which abstracts a hydrogen atom from the substrate to form an alkyl radical. nih.gov This alkyl radical then reacts with another molecule of Selectfluor to yield the fluorinated product. nih.gov
Kinetics of Chemical Transformations of this compound
The kinetics of reactions involving this compound are significantly influenced by the electronic properties of the difluorinated aromatic ring.
In SNAr reactions , the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com The presence of two electron-withdrawing fluorine atoms, particularly the one ortho to a potential leaving group, accelerates this step. The rate of SNAr reactions generally follows the order F > Cl > Br > I for the leaving group, which is counterintuitive to bond strength but reflects the fact that the C-X bond is not broken in the rate-determining step. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
The fragmentation of radical anions of polyfluorinated benzoates shows a dramatic increase in the decay rate constant with an increasing number of fluorine atoms. acs.org For example, the decay rate constant increases from ≤3 × 10³ s⁻¹ for 3-fluorobenzoate (B1230327) to (1.2 ± 0.8) × 10⁹ s⁻¹ for pentafluorobenzoate. acs.org The kinetics are not controlled by the reaction thermodynamics but rather by the energy barrier of the transition state, which is influenced by the position of the cleaving C-F bond and the presence of adjacent fluorine atoms. acs.org
In decarboxylation reactions , the presence of ortho-fluorines has been noted to facilitate the process in certain catalytic systems. nih.gov However, in other copper-catalyzed decarboxylative protonations, the reaction proceeds smoothly regardless of the fluorine content, although the specific kinetics were not detailed. nih.gov
Enzyme-Catalyzed Transformations of Fluorinated Aromatic Esters
Enzymes, particularly lipases and esterases, are increasingly used for the transformation of fluorinated aromatic esters due to their high selectivity and mild reaction conditions. mdpi.comoup.com These biocatalytic methods are especially valuable for the kinetic resolution of racemic mixtures.
Lipases, such as those from Burkholderia cepacia (formerly Pseudomonas cepacia), have been shown to be effective in the enantioselective hydrolysis of fluorinated aromatic esters. mdpi.comwpunj.edumdpi.com In a typical kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com This allows for the separation of the two enantiomers with high enantiomeric excess. For example, the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic esters catalyzed by lipase (B570770) PSIM (Burkholderia cepacia) yielded the unreacted (R)-esters and the product (S)-amino acids with excellent enantiomeric excess (≥99%). wpunj.edumdpi.comresearchgate.net
The stereoselectivity of the enzyme is influenced by the structure of the substrate, including the position of the fluorine substituents, and the reaction conditions such as the solvent and temperature. mdpi.com The electron-withdrawing nature of fluorine can also affect the reactivity of the substrate towards enzymatic catalysis. researchgate.net While monofluorinated aromatics are known to be biodegradable and accessible to enzymatic degradation, the high inertness of perfluorinated compounds makes them more challenging substrates. portlandpress.com
The integration of enzymatic reactions with other catalytic methods, such as photoredox catalysis, is an emerging area. manchester.ac.ukrsc.org This approach can create novel reaction cascades, for instance, converting nitriles to fluorinated products in a one-pot process. manchester.ac.uk
Derivatization and Functionalization Studies of Methyl 2,3 Difluorobenzoate
Synthesis of Substituted Methyl 2,3-Difluorobenzoate Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological activity. For this compound, SAR studies involve the synthesis of a library of analogues where different substituents are introduced at various positions on the benzene (B151609) ring.
The primary goal is to understand the influence of sterics, electronics, and lipophilicity on the molecule's interaction with a biological target. For instance, the anti-sickling properties of various benzoic acid derivatives have been evaluated, where substitutions with groups like fluoro, chloro, bromo, and nitro have been systematically studied to determine their effect on activity. researchgate.net By comparing the biological data of these analogues, chemists can build a model to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective drug candidates. researchgate.netwikipedia.org
Table 1: Representative Substitutions for SAR Studies of Benzoic Acid Derivatives
| Parent Compound | Substituent | Position | Potential Effect on Activity |
|---|---|---|---|
| Benzoic Acid | Fluoro | para | Modifies electronic properties and lipophilicity |
| Benzoic Acid | Chloro | meta, para | Alters steric and electronic character |
| Benzoic Acid | Bromo | para | Increases size and lipophilicity |
Incorporation of Nitrogen-Containing Functionalities (e.g., Amino, Nitro, Cyano, Amido)
Introducing nitrogen-containing functional groups is a common strategy to modulate the physicochemical properties of a lead compound, such as its solubility, basicity, and ability to form hydrogen bonds.
Nitro Group: The nitro group can be introduced onto the aromatic ring via electrophilic aromatic substitution. stmarys-ca.edu This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid to generate the reactive nitronium ion (NO2+) electrophile. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The presence of the deactivating carboxylate group and the fluorine atoms on the this compound ring will influence the position of nitration. The nitro group itself is a valuable intermediate that can be subsequently reduced to an amino group. libretexts.org
Amino Group: The amino group can be introduced either by the reduction of a nitro group or through cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction provides a powerful method for forming carbon-nitrogen bonds. youtube.com
Cyano Group: Cyanation of aryl halides or fluorides is an effective method for synthesizing aryl nitriles. researchgate.net Palladium-catalyzed methods have been developed for the cyanation of (hetero)aryl halides under mild, aqueous conditions. acs.org For aryl fluorides, nickel-mediated C-F bond activation can facilitate the introduction of a cyano group. nih.govbohrium.com Photoredox-catalyzed methods have also been employed for the cyanation of aryl ethers, demonstrating the versatility of modern synthetic techniques. acs.org
Amido Group: Amide functionalities can be synthesized from the corresponding carboxylic acid (derived from the hydrolysis of the methyl ester) by coupling it with an appropriate amine using standard peptide coupling reagents. Alternatively, amides can be formed through palladium-catalyzed amination reactions of aryl esters. researchgate.net
Halogenation and Halogen Exchange Reactions on the Aromatic Ring
Further halogenation of the this compound ring introduces additional synthetic handles for subsequent diversification, such as in cross-coupling reactions.
Halogenation: Electrophilic aromatic substitution can be used to introduce chlorine, bromine, or iodine onto the benzene ring. masterorganicchemistry.comchemguide.co.ukstudymind.co.uk These reactions typically require a Lewis acid catalyst, such as iron(III) bromide for bromination or aluminum chloride for chlorination, to activate the halogen. chemguide.co.uk The directing effects of the existing fluorine and ester groups on the ring will determine the regioselectivity of the substitution. For instance, a process for the direct iodination or bromination of 2,3,4-trifluorobenzoic acid has been developed, which proceeds with high yield and regioselectivity. google.com
Halogen Exchange: These reactions involve the replacement of one halogen for another. For example, a chlorine or bromine atom on the aromatic ring can be replaced with fluorine using a fluoride (B91410) salt. These reactions can sometimes be sluggish but can be facilitated by catalysts such as aminophosphonium salts. google.comgoogle.com
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. For derivatives of this compound, these reactions are typically performed on a halogenated analogue (e.g., a bromo- or iodo-substituted derivative).
Carbon-Carbon Bond Formation: Reactions like the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), and Heck coupling (with alkenes) allow for the formation of new carbon-carbon bonds, enabling the connection of the difluorobenzoate core to other aryl, heteroaryl, or alkyl fragments.
Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgyoutube.com This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The development of specialized bulky, electron-rich phosphine (B1218219) ligands (often called Buchwald ligands) has been critical to the success and versatility of this transformation. youtube.com
Table 2: Overview of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Aryl Halide + Boronic Acid/Ester | C-C | Palladium(0) |
| Stille Coupling | Aryl Halide + Organostannane | C-C | Palladium(0) |
| Heck Coupling | Aryl Halide + Alkene | C-C | Palladium(0) |
Exploration of this compound as a Building Block for Heterocyclic Ring Systems
Heterocyclic structures are present in a vast number of pharmaceuticals. This compound and its derivatives are valuable precursors for constructing fused heterocyclic systems, such as fluoroquinolones. mdpi.com The synthesis of quinolone derivatives often involves the construction of the core ring system from appropriately substituted anilines. For example, a convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, was developed starting from 3,4-difluorophenyl isothiocyanate. mdpi.com The ester and fluorine groups of this compound can participate in or direct cyclization reactions with various reagents to form complex polycyclic molecules. The synthesis of fluorinated heterocycles containing sulfur has also been explored through cycloaddition reactions. nih.gov
Design and Synthesis of Derivatives for Investigating Bioavailability and Permeability
The incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmacokinetic properties. tandfonline.comresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to improved metabolic stability, increased lipophilicity, and better membrane permeability. nih.govresearchgate.netikprress.orgresearchgate.net
Derivatives of this compound are designed with these principles in mind. By strategically modifying the scaffold, medicinal chemists aim to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. For instance, fluorination has been shown to increase the half-life and volume of distribution of benzodiazepines. nottingham.edu.my The analysis of pharmacokinetic properties is crucial in the early stages of drug design to increase the probability of success. nih.gov The synthesis of various analogues allows for the systematic evaluation of how different functional groups impact these crucial bioavailability and permeability parameters. acs.org
Computational and Theoretical Investigations of Methyl 2,3 Difluorobenzoate
Density Functional Theory (DFT) Studies on Molecular Conformation, Electronic Structure, and Reactivity
Density Functional Theory (DFT) has emerged as a important method for investigating the fundamental properties of molecular systems. DFT calculations provide detailed information about the molecular conformation, electronic structure, and reactivity of Methyl 2,3-difluorobenzoate.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. scispace.comnih.gov These studies typically reveal a planar conformation of the benzene (B151609) ring, with the ester group exhibiting a specific orientation relative to the ring to minimize steric hindrance. The presence of two fluorine atoms at the 2- and 3-positions influences the bond lengths and angles of the benzene ring due to their electron-withdrawing nature.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C1-C2 Bond Length | 1.39 Å |
| C2-C3 Bond Length | 1.38 Å |
| C1-C(O) Bond Length | 1.49 Å |
| C-F Bond Length | 1.35 Å |
| O=C-O Bond Angle | 124° |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic esters. Actual values may vary depending on the specific computational method and basis set used.
Furthermore, DFT is employed to calculate various reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. mdpi.comjmcs.org.mx These descriptors, derived from conceptual DFT, help in understanding and predicting the reactive sites of the molecule. scielo.org.mx
Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property/Descriptor | Predicted Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Ionization Potential | 7.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 4.35 eV |
| Chemical Hardness | 3.15 eV |
Note: These values are representative and intended to illustrate the type of data obtained from DFT calculations.
Quantum Chemical Calculations for Predicting Reaction Energies and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These methods can predict the energy changes that occur during a reaction and identify the high-energy transition state structures that connect reactants and products. dntb.gov.ua
By mapping the potential energy surface of a reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is crucial for understanding reaction kinetics and predicting reaction rates. For instance, in the saponification of this compound, quantum chemical calculations can model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) group. chegg.com
Molecular Dynamics Simulations for Studying Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. rsc.org For this compound, MD simulations can provide insights into its interactions with other molecules, such as solvents or biological macromolecules. These simulations model the motions of atoms and molecules over time, allowing for the investigation of dynamic processes and the characterization of intermolecular forces.
In a solvent, MD simulations can reveal how solvent molecules arrange themselves around a this compound molecule and how they influence its conformation and dynamics. This is particularly important for understanding its solubility and transport properties.
Furthermore, MD simulations are valuable for studying the interactions between this compound and biological targets like proteins. researchgate.net By simulating the behavior of the molecule in the binding site of a protein, researchers can assess the stability of the protein-ligand complex and identify the key intermolecular interactions that contribute to binding. mdpi.com These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net The fluorinated aromatic ring of this compound can participate in specific interactions, such as halogen bonding and π-π stacking, which can be explored through MD simulations. csic.esresearchgate.net
Computational Prediction of Spectroscopic Properties
Computational methods, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. nih.govresearchgate.netkarazin.ua For this compound, these predictions can provide valuable information about its vibrational, electronic, and nuclear magnetic resonance spectra.
The prediction of infrared (IR) spectra involves calculating the vibrational frequencies and intensities of the molecule. researchgate.netarxiv.orgresearchgate.netemergentmind.commasterorganicchemistry.com These calculations can help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of chemical bonds.
Similarly, the prediction of UV-Vis spectra is achieved through time-dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions in the molecule. scispace.comnih.govchemrxiv.orgresearchgate.netnih.gov These calculations can predict the wavelengths of maximum absorption and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
Computational prediction of Nuclear Magnetic Resonance (NMR) spectra is another valuable tool. github.iochemaxon.comresearchgate.netnih.gov By calculating the chemical shifts of the different nuclei (e.g., ¹H, ¹³C, ¹⁹F) in the molecule, researchers can gain insights into the electronic environment of each atom. This can be particularly useful for structural elucidation and for understanding the effects of the fluorine substituents on the electronic structure.
Table 3: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
|---|---|
| IR Spectroscopy | C=O stretch: ~1730 cm⁻¹ C-F stretch: ~1250 cm⁻¹ Aromatic C=C stretch: ~1600 cm⁻¹ |
| UV-Vis Spectroscopy | λmax: ~280 nm (π → π* transition) |
| ¹H NMR Spectroscopy | Aromatic protons: δ 7.0-7.5 ppm Methyl protons: δ ~3.9 ppm |
| ¹³C NMR Spectroscopy | Carbonyl carbon: δ ~165 ppm Aromatic carbons: δ 110-150 ppm Methyl carbon: δ ~52 ppm |
| ¹⁹F NMR Spectroscopy | Fluorine atoms: δ -130 to -140 ppm |
Note: These predicted values are illustrative and based on typical computational results for similar compounds. The actual values can vary with the computational method and solvent environment.
In Silico Docking and Binding Affinity Predictions for Biological Targets
In the context of drug discovery and development, in silico methods are extensively used to predict the binding of small molecules to biological targets, such as enzymes and receptors. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies can be performed to explore its potential interactions with various biological targets.
These simulations place the molecule into the binding site of a target protein and score the different binding poses based on their predicted binding affinity. nih.govoup.comacs.orgbiorxiv.org This allows for the identification of the most likely binding mode and the key interactions that stabilize the complex.
Following docking, more sophisticated methods can be used to predict the binding affinity of this compound to a biological target. These methods, which can include free energy calculations, provide a quantitative estimate of the binding strength. A higher binding affinity suggests a more potent interaction between the molecule and its target. These in silico predictions can help prioritize compounds for experimental testing and guide the design of new molecules with improved biological activity. ukm.myacs.org
Table of Compounds
| Compound Name |
|---|
| This compound |
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Methyl 2,3-difluorobenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be assembled.
¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show two main regions of signals: one for the aromatic protons and another for the methyl protons of the ester group. The three aromatic protons will appear as complex multiplets due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The methyl group protons will appear as a singlet, typically around 3.9 ppm, as they have no adjacent protons to couple with.
¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum of this compound will display eight distinct signals corresponding to its eight carbon atoms. The carbonyl carbon of the ester group will appear furthest downfield (typically 160-170 ppm). The aromatic carbons will resonate in the 110-160 ppm range, with their chemical shifts influenced by the attached fluorine and ester groups. The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling). The methyl carbon will appear most upfield (around 50-60 ppm).
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for direct observation of the fluorine atoms. researchgate.net It provides information on the electronic environment of each fluorine atom and their coupling with nearby nuclei. For this compound, two distinct signals are expected, one for the fluorine at position 2 and one for the fluorine at position 3. These signals will be split into multiplets due to coupling with each other (F-F coupling) and with adjacent aromatic protons (H-F coupling).
Table 1: Predicted NMR Data for this compound This table is based on predictive models and typical chemical shift ranges for similar functional groups.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |
|---|---|---|---|---|
| ¹H | -OCH₃ | ~3.9 | Singlet | N/A |
| ¹H | Aromatic (H-4, H-5, H-6) | ~7.1 - 7.8 | Multiplet | H-H, H-F |
| ¹³C | -OCH₃ | ~52 | Quartet | C-H |
| ¹³C | Aromatic (C-1 to C-6) | ~115 - 155 | Multiplet | C-F, C-H |
| ¹³C | C=O | ~164 | Singlet | N/A |
| ¹⁹F | F-2 | Varies | Multiplet | F-F, F-H |
| ¹⁹F | F-3 | Varies | Multiplet | F-F, F-H |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
For this compound (C₈H₆F₂O₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, approximately 172.13. guidechem.comsigmaaldrich.com HRMS would confirm the elemental composition as C₈H₆F₂O₂.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) radical (•OCH₃) or the loss of the entire methoxycarbonyl group (•COOCH₃). libretexts.org
Key Expected Fragments:
m/z 141: Corresponds to the loss of the methoxy group ([M-OCH₃]⁺). This is often a prominent peak.
m/z 113: Corresponds to the subsequent loss of carbon monoxide (CO) from the m/z 141 fragment.
m/z 125: Represents the difluorobenzoyl cation, resulting from the cleavage of the ester bond.
m/z 95: Arises from the loss of a carbonyl group from the difluorobenzoyl cation.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 172 | [C₈H₆F₂O₂]⁺ | Molecular Ion (M⁺) |
| 141 | [C₇H₃F₂O]⁺ | •OCH₃ |
| 113 | [C₆H₃F₂]⁺ | •OCH₃, CO |
Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis of non-volatile compounds. ekb.eg For this compound, a reverse-phase HPLC method would typically be used. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). A UV detector is commonly used for detection, as the benzene (B151609) ring possesses a strong chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is a relatively volatile compound, GC-MS is an excellent technique for both separation and identification. nist.gov The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification. This technique is highly effective for detecting and identifying volatile impurities. Purity levels are often reported based on GC analysis. tcichemicals.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. msu.edu This technique is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. rsc.org
Characteristic IR Absorption Bands:
~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.
~2950-3000 cm⁻¹: Aliphatic C-H stretching from the methyl group. researchgate.net
~1720-1740 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of the ester group. This is one of the most diagnostic peaks in the spectrum. docbrown.info
~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
~1200-1300 cm⁻¹: C-O stretching of the ester group.
~1100-1250 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations.
Table 3: Key Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1730 | C=O Stretch | Ester |
| ~1250 | C-O Stretch | Ester |
| ~1100-1250 | C-F Stretch | Aryl Fluoride (B91410) |
| ~3080 | C-H Stretch | Aromatic |
| ~2960 | C-H Stretch | Methyl |
| ~1600, 1480 | C=C Stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.
For this compound, which is a liquid at room temperature, this analysis would first require obtaining a suitable single crystal, typically by slow cooling or evaporation from a solvent at low temperatures. If a crystal structure were determined, it would provide unambiguous confirmation of the compound's connectivity and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. As of now, publicly available crystal structure data for this compound is not common, as this analysis is not routinely performed on simple liquid reagents unless specific solid-state properties are under investigation.
Applications in Chemical Research: Methyl 2,3 Difluorobenzoate As a Key Building Block
Medicinal Chemistry Research
The unique structural features of Methyl 2,3-difluorobenzoate make it a versatile precursor for the synthesis of a wide range of biologically active compounds. Its difluorinated phenyl ring is a common motif in modern drug discovery, often incorporated to enhance binding affinity to target proteins and improve pharmacokinetic profiles.
This compound is utilized as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and drug candidates. researchgate.net Its chemical structure provides a foundation for building more complex molecular architectures necessary for therapeutic activity. One of the notable applications is in the development of antiviral agents. Specifically, it has been identified as a key component in the preparation of Tricyclic Carboxamides, which are investigated as modulators of the Hepatitis B virus (HBV) core protein. nih.gov These modulators represent a class of antiviral drugs that interfere with the viral capsid assembly, a critical step in the HBV life cycle. nih.gov
Table 1: Application in API Synthesis
| Therapeutic Area | Compound Class | Specific Target | Role of this compound |
|---|
Antifolates and thymidylate synthase (TS) inhibitors are critical classes of anticancer drugs that disrupt the synthesis of DNA precursors, thereby halting cell proliferation. nih.govbldpharm.comdaneshyari.com Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential step for DNA synthesis. semanticscholar.org While the incorporation of a difluorophenyl moiety is a strategy employed in the design of various enzyme inhibitors, the direct use of this compound as a documented precursor in the synthesis of prominent antifolate compounds or thymidylate synthase inhibitors is not extensively reported in readily available scientific literature. Research in this area often focuses on complex heterocyclic systems, such as quinazolines, where various substituted phenyl groups are introduced. nih.govnih.gov
Integrins are cell surface receptors involved in cell adhesion and signaling pathways. The αvβ3 integrin is particularly implicated in processes such as angiogenesis (the formation of new blood vessels) and tumor metastasis, making it an attractive target for cancer therapy. nih.gov Antagonists of αvβ3 can block these processes and have been a subject of intensive research. nih.govnih.gov The design of these antagonists often involves creating molecules that mimic the natural Arg-Gly-Asp (RGD) peptide sequence that binds to the integrin. While difluorinated aromatic structures are explored in medicinal chemistry to enhance molecular interactions, specific synthetic routes starting from this compound to produce αvβ3 antagonists are not prominently documented in the reviewed literature.
Enzyme inhibitors are a cornerstone of modern pharmacology. Carbonic anhydrases and protein kinases are two major families of enzymes that are targets for a wide range of diseases.
Carbonic Anhydrases (CAs): These enzymes are involved in processes like pH regulation and fluid balance. nih.gov Inhibitors are used to treat glaucoma, altitude sickness, and certain neurological disorders. nih.gov The primary interaction for many inhibitors involves a sulfonamide group binding to the zinc ion in the enzyme's active site. nih.gov
Kinases: These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of cancer. ed.ac.uk Kinase inhibitors have revolutionized oncology. ed.ac.uk
The design of potent and selective inhibitors often involves modifying aromatic scaffolds to optimize binding. While fluorinated benzimidazole (B57391) and benzotriazole (B28993) derivatives have been synthesized and evaluated as kinase inhibitors, the role of this compound as a specific precursor for these or for carbonic anhydrase inhibitors is not clearly established in the available research. nih.govnih.gov
The structural features of this compound make it a valuable precursor for agents targeting infectious diseases.
Antiviral Agents: As previously noted, a significant application of this compound is in the synthesis of Hepatitis B virus (HBV) core protein modulators. nih.gov This demonstrates its direct role in the development of non-nucleoside antiviral therapies aimed at disrupting viral assembly.
Antibacterial Agents: The search for novel antibacterial agents is critical due to rising antibiotic resistance. Fluorinated compounds, particularly fluoroquinolones, are a major class of antibiotics. researchgate.net The synthesis of novel antibacterial agents often involves building upon core scaffolds like benzothiazole (B30560) or creating inhibitors of essential bacterial proteins such as FtsZ. nih.gov While research has been conducted on the synthesis of difluoromethyl and fluorinated benzothiazole derivatives as potential antibacterial agents, a direct synthetic pathway originating from this compound is not a common theme in the reviewed literature. researchgate.netresearchgate.net
Table 2: Application in Anti-Infective Agent Research
| Agent Type | Target Organism/Protein | Example Compound Class | Status/Role of this compound |
|---|---|---|---|
| Antiviral | Hepatitis B Virus (HBV) Core Protein | Tricyclic Carboxamides | Documented as a key building block. nih.gov |
Developing drugs that act on the central nervous system (CNS) presents unique challenges, primarily the need to cross the blood-brain barrier (BBB). Medicinal chemists manipulate properties like molecular weight, lipophilicity, and hydrogen bonding potential to improve CNS penetration. nih.gov The incorporation of fluorine atoms can increase lipophilicity and alter metabolic pathways, potentially benefiting the design of CNS drugs. However, despite the theoretical advantages of using fluorinated building blocks, the specific application of this compound as a precursor in the synthesis of compounds for neuropharmacology research is not well-documented in the available scientific literature.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Agrochemical Research
The introduction of fluorine atoms into active molecules is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and other physicochemical properties. This compound provides a scaffold that is utilized in the synthesis of novel pesticides and herbicides.
Development of Pesticides and Herbicides
This compound is a precursor in the synthesis of certain classes of pesticides and herbicides. The presence of two fluorine atoms at the 2 and 3 positions of the benzoate (B1203000) ring can influence the binding affinity of the final molecule to its biological target and can affect its transport properties within the plant or insect. Research in this area focuses on incorporating the 2,3-difluorobenzoyl moiety into various heterocyclic and aromatic structures to create new active ingredients. While specific commercial pesticides directly synthesized from this compound are not extensively documented in publicly available literature, its role as an intermediate is noted in patent literature for experimental agrochemicals.
The general synthetic utility of fluorinated benzoates in creating biologically active compounds is widely recognized. For instance, fluorinated aromatic moieties are key components in several commercial herbicides that act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO).
Synthesis of Agrochemicals with Enhanced Metabolic Stability
One of the key advantages of incorporating fluorine atoms into agrochemical molecules is the enhancement of their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450s in target pests, weeds, and the environment.
By using this compound as a starting material, chemists can introduce a difluorinated phenyl group into a larger molecule. This structural feature can block common sites of metabolic attack, thereby increasing the half-life of the agrochemical and potentially allowing for lower application rates while maintaining or even improving its efficacy. Research has shown that the strategic placement of fluorine atoms can significantly alter the metabolic pathways of a compound, leading to more persistent and effective crop protection agents.
Materials Science Research
In materials science, the unique electronic and physical properties imparted by fluorine atoms make fluorinated compounds valuable for creating high-performance materials. This compound serves as a monomer or a precursor to monomers used in the synthesis of specialty polymers and organic electronic materials.
Synthesis of Specialty Polymers with Tuned Thermal and Chemical Resistance
Fluorinated polymers are renowned for their exceptional thermal stability and chemical resistance. This compound can be used in the synthesis of specialty polyarylates and other polyesters. The fluorine atoms in the polymer backbone can increase the glass transition temperature (Tg) and improve resistance to harsh chemical environments.
The synthesis of such polymers often involves the conversion of this compound into a diol or a diacid, which is then polymerized with a suitable comonomer. The resulting polymers can find applications in demanding environments where high performance is critical, such as in the aerospace, automotive, and electronics industries.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Thermal Stability | High | Strong C-F bonds and rigid aromatic structure. |
| Chemical Resistance | Excellent | Fluorine atoms shield the polymer backbone from chemical attack. |
| Dielectric Constant | Low | The high electronegativity of fluorine can lower the dielectric constant. |
| Solubility | Potentially limited | Strong intermolecular forces due to fluorine atoms. |
Development of Building Blocks for Organic Semiconductors
The field of organic electronics leverages the tunable properties of carbon-based materials for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into organic semiconductor molecules is a powerful strategy to tune their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
This compound can be utilized as a starting material for the synthesis of more complex building blocks for organic semiconductors. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels, which can improve the stability and performance of the resulting electronic devices. For example, fluorination can enhance the electron mobility in n-type organic semiconductors.
Exploration in Optoelectronic Materials
In the realm of optoelectronic materials, which involve the interaction of light and electricity, precise control over the electronic and optical properties of materials is crucial. Fluorinated organic materials are being explored for applications in areas such as organic photovoltaics (OPVs) and nonlinear optics.
The use of this compound as a precursor allows for the systematic modification of molecular structures to fine-tune their absorption and emission spectra, as well as their charge transport characteristics. The difluoro substitution pattern offered by this compound provides a specific electronic perturbation that can be exploited by researchers to design novel materials with desired optoelectronic properties. While still an area of active research, the use of such fluorinated building blocks holds promise for the development of next-generation optoelectronic devices.
Table 2: Mentioned Compounds
| Compound Name |
|---|
Emerging Research Directions and Future Perspectives for Methyl 2,3 Difluorobenzoate
Integration of Green Chemistry Principles in Synthetic Strategies
The synthesis of fluorinated aromatic compounds, including Methyl 2,3-difluorobenzoate, is increasingly being viewed through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient but also environmentally benign. Key areas of focus include the use of safer solvents, minimization of waste, and the development of catalytic processes that operate under milder conditions.
One promising approach is the adoption of solvent-free reaction conditions or the use of greener solvents. Traditional syntheses of fluorinated benzoates often rely on volatile and potentially toxic organic solvents. Research into solid-state reactions or reactions in aqueous media is gaining traction as a way to reduce the environmental footprint of these processes. For instance, mechanochemical methods, where mechanical energy is used to initiate reactions, can offer a solvent-free alternative for the synthesis of fluorinated molecules.
Furthermore, the development of synthetic pathways that maximize atom economy is a central tenet of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the generation of byproducts. For the synthesis of compounds like this compound, this could involve exploring novel catalytic cycles that proceed with high selectivity and yield, reducing the need for extensive purification steps. The use of ionic liquids as recyclable reaction media also presents a greener alternative for the synthesis of fluorinated benzoic acids. bldpharm.com
Table 1: Green Chemistry Approaches in Fluorinated Compound Synthesis
| Green Chemistry Principle | Application in Fluorinated Synthesis | Potential Relevance to this compound |
|---|---|---|
| Use of Safer Solvents | Replacement of volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. | Synthesis of 2,3-difluorobenzoic acid or its methyl ester in aqueous media or ionic liquids to reduce environmental impact. |
| Solvent-Free Reactions | Mechanochemical synthesis, solid-state reactions. | Potential for a solid-state esterification of 2,3-difluorobenzoic acid or a direct fluorination method without the need for a solvent. |
| Atom Economy | Development of catalytic reactions with high selectivity and minimal byproduct formation. | Designing catalytic routes that directly functionalize a benzene (B151609) ring with two fluorine atoms and a carboxyl group in a single, efficient step. |
| Use of Renewable Feedstocks | 아직 널리 탐구되지는 않았지만, 바이오 기반 전구체로부터 플루오르화 방향족 화합물을 합성하는 연구가 진행 중입니다. | While not yet widely explored, research into synthesizing fluorinated aromatics from bio-based precursors could offer a long-term sustainable route. |
| Catalysis | Utilization of reusable catalysts to minimize waste and improve reaction efficiency. | Employing solid acid catalysts or recyclable organocatalysts for the esterification step or earlier stages of the synthesis. |
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and this is particularly true for the synthesis and functionalization of fluorinated molecules like this compound. Researchers are actively exploring new catalysts that can offer higher efficiency, selectivity, and broader substrate scope.
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex aromatic compounds. For difluorinated benzoates, these methods could be employed for the late-stage functionalization of the aromatic ring, allowing for the introduction of various substituents. The development of new phosphine (B1218219) ligands for palladium catalysts has been shown to improve the efficiency of C-H activation and arylation reactions of benzoic acid derivatives. nih.govyoutube.com This opens up possibilities for creating a diverse library of compounds based on the this compound scaffold.
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the activation of small molecules and has been applied to the synthesis of fluorinated aromatic compounds. beilstein-journals.org This technique could potentially be used for the direct fluorination of a benzoic acid precursor or for the functionalization of the difluorinated ring of this compound under ambient conditions.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes such as fluorinases and cytochrome P450s are being explored for their ability to catalyze the formation of carbon-fluorine bonds. researchgate.net While the direct enzymatic synthesis of this compound is still a futuristic concept, the use of enzymes for the selective modification of this compound or its precursors is a promising area of research.
Table 2: Novel Catalytic Systems for Fluorinated Aromatics
| Catalytic System | Description | Potential Application for this compound |
|---|---|---|
| Palladium Catalysis | Utilizes palladium complexes to facilitate cross-coupling and C-H functionalization reactions. | Synthesis of derivatives by introducing new substituents onto the difluorinated aromatic ring. |
| Photoredox Catalysis | Employs visible light to initiate catalytic cycles for various chemical transformations. | Potential for direct C-H fluorination of precursors or late-stage functionalization of the molecule under mild conditions. |
| Biocatalysis | Uses enzymes to catalyze reactions with high selectivity and under environmentally benign conditions. | Enantioselective transformations of derivatives or enzymatic synthesis of precursors. |
| Organocatalysis | The use of small organic molecules as catalysts. | Development of metal-free methods for the synthesis and functionalization of the compound. |
Application in High-Throughput Synthesis and Screening for Compound Libraries
High-throughput synthesis (HTS) and the generation of diverse compound libraries are crucial for modern drug discovery. Small, fluorinated molecules, often referred to as "fragments," are highly sought after for inclusion in these libraries due to the unique properties that fluorine imparts. This compound, with its relatively simple structure and two fluorine atoms, represents an ideal starting point or building block for the creation of such libraries.
Fragment-based drug discovery (FBDD) is a strategy that starts with the identification of small, low-affinity fragments that bind to a biological target. mlr.pressrepec.orgresearchgate.net These initial hits are then optimized and grown into more potent drug candidates. The inclusion of fluorine in these fragments is advantageous as it can be detected with high sensitivity using ¹⁹F NMR spectroscopy, a powerful screening technique. researchgate.net The 2,3-difluorobenzoyl moiety from this compound could serve as a core scaffold in a fragment library, with diversity being introduced through modifications at other positions of the molecule.
The development of automated synthesis platforms allows for the rapid generation of large numbers of compounds for screening. unilag.edu.ng Flow chemistry, in particular, is well-suited for the production of compound libraries in a fast and efficient manner. bldpharm.com A flow-based synthesis of derivatives of this compound could be developed to quickly generate a library of analogs for biological screening.
Advanced Studies in Chemical Biology and Proteomics
The unique properties of fluorine make it a valuable tool in chemical biology and proteomics. The 2,3-difluorobenzoyl group, derived from this compound, can be incorporated into larger molecules to serve as a probe for studying biological systems.
One of the most direct applications of this compound in this area is its use as a key intermediate in the synthesis of tricyclic carboxamides that act as Hepatitis B virus (HBV) core protein modulators. youtube.com These modulators interfere with the assembly of the viral capsid, a crucial step in the HBV life cycle. researchgate.net The difluorinated phenyl ring of these compounds likely plays a significant role in their binding to the core protein, highlighting the importance of this specific fluorination pattern in medicinal chemistry.
In proteomics, fluorinated compounds are being used as chemical probes to study protein structure and function. nih.gov The fluorine atoms can serve as sensitive reporters in ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes. researchgate.net A molecule containing the 2,3-difluorobenzoyl moiety could be designed to bind to a specific protein, and the fluorine signals could then be used to monitor the binding event. Furthermore, chemical proteomics methods can be used to identify the protein targets of bioactive compounds, and fluorinated probes can aid in this process. nih.gov
Leveraging Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
ML models can be trained on large datasets of chemical reactions to predict the likelihood of success for a given transformation. unilag.edu.ng This can save considerable time and resources in the laboratory by avoiding unpromising synthetic routes. For example, an AI model could be used to predict the optimal catalyst and reaction conditions for a specific cross-coupling reaction to functionalize this compound.
Furthermore, ML algorithms can be used to navigate the complex landscape of reaction parameters to find the optimal conditions for a desired outcome, such as maximizing yield or minimizing byproducts. ucsf.edunih.gov This is particularly valuable for complex reactions like fluorination, where multiple variables can influence the reaction's efficiency. By integrating ML with automated reaction platforms, a closed-loop system can be created where the algorithm designs, executes, and analyzes experiments, leading to the rapid optimization of the synthesis of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,3-difluorobenzoate, and how do reaction conditions influence yield?
- Method : this compound can be synthesized via esterification of 2,3-difluorobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Reflux conditions (80–100°C) for 6–12 hours are typical. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester. Yield optimization requires careful control of stoichiometry and catalyst loading .
- Key Data : For analogous difluorobenzoates (e.g., 2,6-isomer), boiling points range from 198–209°C , and densities are ~1.3 g/cm³, suggesting similar physical properties for the 2,3-isomer.
Q. How can NMR spectroscopy distinguish this compound from its structural isomers?
- Method : ¹H and ¹⁹F NMR are critical. In the 2,3-isomer:
- ¹H NMR: Aromatic protons appear as doublets due to coupling with adjacent fluorine atoms.
- ¹⁹F NMR: Two distinct fluorine signals (δ ~-110 to -130 ppm) with coupling constants (²J₃F-₄H ≈ 20–25 Hz).
- Comparative analysis with 2,4- and 2,6-isomers (e.g., 2,6-isomer shows a singlet for equivalent fluorines) resolves structural ambiguity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Method : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Store in a cool, dry place away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogous fluorinated esters highlight risks of irritation (R36/38) .
Advanced Research Questions
Q. How does regioselectivity in fluorination impact the synthesis of this compound?
- Method : Fluorine's electron-withdrawing effects direct electrophilic substitution. DFT calculations (e.g., B3LYP/6-31G*) predict preferential fluorination at the 2- and 3-positions due to stabilizing resonance interactions. Experimental validation involves monitoring intermediates via LC-MS .
Q. What role do solvent effects play in the reactivity of this compound in cross-coupling reactions?
- Method : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize transition states in Suzuki-Miyaura couplings. Fluorine's electronegativity increases the electrophilicity of the aromatic ring, accelerating oxidative addition with Pd catalysts. Kinetic studies at varying solvent polarities are recommended .
Q. How can DFT models predict the electronic properties of this compound for material science applications?
- Method : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and charge transfer. For difluorobenzoates, fluorine substitution lowers LUMO energy, enhancing electron-accepting capacity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
